pKa Differentiation: 4- vs. 3-(Azetidinomethyl)benzophenone
The predicted pKa of 4-(azetidinomethyl)benzophenone is 8.09 ± 0.10, whereas the 3-isomer (CAS 898771-16-9) exhibits a pKa of 8.21 ± 0.10 . This ΔpKa of 0.12 indicates a slightly higher basicity for the 3-substituted analog, which can influence the compound's protonation state at near-neutral pH and consequently its solubility, reactivity, and intermolecular interactions in aqueous or buffered environments .
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 8.09 ± 0.10 |
| Comparator Or Baseline | 3-(Azetidinomethyl)benzophenone: 8.21 ± 0.10 |
| Quantified Difference | ΔpKa = 0.12 |
| Conditions | Predicted using standard in silico methods (ACD/Labs or similar) under ambient conditions |
Why This Matters
Even small pKa differences can alter the fraction of neutral vs. charged species at physiological pH, affecting membrane permeability, solubility, and downstream assay reproducibility.
